[1,1-Biphenyl]-2,4-diol,3,5-diethyl-

Catalog No.
S1785169
CAS No.
131844-73-0
M.F
C16H18O2
M. Wt
242.318
Availability
Inquiry
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[1,1-Biphenyl]-2,4-diol,3,5-diethyl-

CAS Number

131844-73-0

Product Name

[1,1-Biphenyl]-2,4-diol,3,5-diethyl-

IUPAC Name

4-ethyl-2-(3-ethyl-4-hydroxyphenyl)phenol

Molecular Formula

C16H18O2

Molecular Weight

242.318

InChI

InChI=1S/C16H18O2/c1-3-11-5-7-16(18)14(9-11)13-6-8-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3

InChI Key

MBLSJHIIYBLLNW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC

[1,1-Biphenyl]-2,4-diol,3,5-diethyl- is an organic compound characterized by its molecular formula C16H18O2C_{16}H_{18}O_2. This compound features a biphenyl structure with two hydroxyl groups (-OH) located at the 2 and 4 positions of the biphenyl backbone. Additionally, it contains ethyl groups at the 3 and 5 positions, making it a derivative of phenol. The presence of multiple functional groups contributes to its unique chemical properties and potential applications in various fields .

  • Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring. Halogens and nucleophiles like hydroxide or amines are typically employed in these reactions .

The synthesis of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- can be achieved through various methodologies:

  • Nucleophilic Aromatic Substitution: This involves the reaction of a suitable precursor compound (such as 4-phenyl-2,6-diethylbenzene) with a strong base to introduce hydroxyl groups at desired positions.
  • Electrophilic Aromatic Substitution: This method can also be utilized to introduce substituents onto the aromatic ring under controlled conditions .

Industrial production often employs catalysts to enhance reaction rates and yields while maintaining safety protocols due to the compound's chemical reactivity.

[1,1-Biphenyl]-2,4-diol,3,5-diethyl- has several potential applications:

  • Chemical Intermediates: It serves as a precursor in synthesizing other organic compounds.
  • Pharmaceuticals: Due to its structural characteristics, it may find use in developing pharmaceutical agents.
  • Research: Its unique properties make it valuable in academic and industrial research settings for studying

Interaction studies involving [1,1-Biphenyl]-2,4-diol,3,5-diethyl- focus on its ability to form hydrogen bonds and engage in π-π stacking with other aromatic compounds. These interactions can significantly affect the stability and reactivity of both the compound itself and other molecules in its vicinity. Understanding these interactions is crucial for predicting its behavior in biological systems and chemical processes .

Several compounds share structural similarities with [1,1-Biphenyl]-2,4-diol,3,5-diethyl-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
PhenolC6H6OC_6H_6OSimple phenolic compound with one hydroxyl group
2,6-DiethylphenolC10H14OC_{10}H_{14}OEthyl groups at positions 2 and 6
4-PhenylphenolC12H10OC_{12}H_{10}OPhenyl group at position 4
3,3',5,5'-Tetramethylbiphenyl-4,4'-diolC16H18O2C_{16}H_{18}O_2Contains methyl groups providing different solubility and reactivity profiles

Uniqueness

The uniqueness of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- lies in its combination of two hydroxyl groups along with ethyl substituents on the biphenyl framework. This configuration imparts distinct physical and chemical properties that differentiate it from simpler phenolic compounds and derivatives. Its structural complexity may enhance its utility in specific applications compared to similar compounds that lack such functional diversity .

XLogP3

4.4

Dates

Last modified: 07-20-2023

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